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Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical properties of 5-
hydroxy-4-octanone, a compound with applications in the flavor industry and as a potential

building block in pharmaceutical synthesis.[1] Understanding the chirality and stereoisomerism

of this β-hydroxy ketone is critical for its synthesis, characterization, and application,

particularly in contexts where stereochemistry dictates biological activity.

Molecular Structure and Chirality
5-Hydroxy-4-octanone, also known as Butyroin, is an organic compound with the molecular

formula C₈H₁₆O₂.[1][2][3] Its structure features an eight-carbon chain with a ketone group at the

fourth position and a hydroxyl group at the fifth position.

The key stereochemical feature of 5-hydroxy-4-octanone is the presence of a single

stereogenic center (chiral center) at the C5 carbon. This carbon atom is bonded to four different

substituents:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A propyl group (-CH₂CH₂CH₃)

A butanoyl group (-C(=O)CH₂CH₂CH₃)
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Due to this single chiral center, 5-hydroxy-4-octanone can exist as a pair of enantiomers. The

total number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this

molecule, n=1, resulting in 2¹ = 2 stereoisomers. These stereoisomers are non-superimposable

mirror images of each other and are designated as (R)-5-hydroxy-4-octanone and (S)-5-
hydroxy-4-octanone.

Diagram 1: Stereoisomeric relationship of 5-hydroxy-4-octanone.

Physicochemical and Spectroscopic Data
While specific optical rotation data for the individual enantiomers of 5-hydroxy-4-octanone are

not readily available in the surveyed literature, physical properties for the racemic mixture have

been documented. This information is crucial for the handling and characterization of the

compound. Spectroscopic data is available from various databases, which can be used to

confirm the compound's identity.[4]

Table 1: Physicochemical Properties of Racemic 5-Hydroxy-4-octanone

Property Value Reference(s)

Molecular Formula C₈H₁₆O₂ [1][2][3]

Molecular Weight 144.21 g/mol [1][2][3]

CAS Number 496-77-5 [2][3][5]

Density 0.916 g/mL at 25 °C [5][6]

Boiling Point 80-82 °C at 10 mmHg [5][6]

Refractive Index (n²⁰/D) 1.4315 [5][6]

Appearance Light yellow liquid [7]

Table 2: Spectroscopic Data Availability
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Spectroscopic Technique Availability Source

Mass Spectrometry (MS) Available NIST WebBook[2][3]

Infrared (IR) Spectroscopy Available NIST WebBook[3]

Nuclear Magnetic Resonance

(NMR)
Available (¹H NMR) SpectraBase[8]

Experimental Protocols
The preparation and separation of 5-hydroxy-4-octanone stereoisomers are pivotal for their

study and application. The following sections outline generalized yet detailed protocols for

asymmetric synthesis and chiral separation, based on established methods for β-hydroxy

ketones.

Asymmetric synthesis allows for the direct production of a single, desired enantiomer, thereby

avoiding the need for subsequent resolution steps. The aldol reaction is a powerful method for

forming the C-C bond and creating the β-hydroxy ketone moiety with stereocontrol.

Objective: To synthesize an enantiomerically enriched sample of (R)- or (S)-5-hydroxy-4-
octanone.

Methodology: Chiral Auxiliary-Mediated Aldol Reaction

Preparation of the Chiral Enolate:

A chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with butanoyl chloride to form

an N-butanoyl imide.

This imide is then treated with a soft Lewis acid (e.g., dibutylboron triflate) and a hindered

base (e.g., diisopropylethylamine) at low temperature (e.g., -78 °C) in an inert solvent like

dichloromethane (DCM) to generate a stereochemically defined (Z)-enolate.

Aldol Condensation:

The pre-formed chiral enolate is reacted with butyraldehyde at low temperature (-78 °C).

The aldehyde will approach the enolate from the less sterically hindered face, directed by
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the chiral auxiliary.

The reaction is allowed to proceed for several hours before being quenched with a

suitable buffer solution (e.g., a phosphate buffer).

Cleavage of the Chiral Auxiliary:

The resulting aldol adduct is treated with a cleaving agent (e.g., lithium hydroperoxide) to

hydrolyze the auxiliary, releasing the enantiomerically enriched β-hydroxy ketone.

The chiral auxiliary can typically be recovered and recycled.

Purification and Characterization:

The crude product is purified using column chromatography on silica gel.

The enantiomeric excess (e.e.) of the product is determined using chiral High-

Performance Liquid Chromatography (HPLC) or by NMR spectroscopy with a chiral

solvating agent.

When a racemic mixture is synthesized, the enantiomers must be separated—a process known

as chiral resolution. Chiral HPLC is a widely used and effective technique for this purpose.

Objective: To separate the (R) and (S) enantiomers from a racemic mixture of 5-hydroxy-4-
octanone.

Methodology: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase

(CSP)

System Preparation:

An HPLC system equipped with a UV detector is used.

A chiral column is installed. Polysaccharide-based CSPs, such as those derived from

cellulose or amylose, are often effective for separating ketones and alcohols.[9]

Mobile Phase Selection:
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A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier

(e.g., isopropanol or ethanol), is prepared.[9]

The ratio of hexane to alcohol is optimized to achieve baseline separation of the

enantiomeric peaks with reasonable retention times. A typical starting point would be

90:10 (hexane:isopropanol).

Sample Preparation and Injection:

A dilute solution of the racemic 5-hydroxy-4-octanone is prepared in the mobile phase.

The sample is filtered through a 0.45 µm filter and injected onto the column.

Chromatographic Separation and Detection:

The mobile phase is pumped through the column at a constant flow rate.

The enantiomers interact differently with the chiral stationary phase, causing them to travel

through the column at different rates and elute at different times.

The separated enantiomers are detected as they exit the column, typically by UV

absorbance at a wavelength where the ketone chromophore absorbs.

Data Analysis:

The chromatogram will show two separate peaks, one for each enantiomer.

The relative area of each peak corresponds to the relative amount of each enantiomer in

the mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25752940/
https://www.benchchem.com/product/b1296008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elution & Data

Racemic Mixture of
5-Hydroxy-4-octanone

Inject Sample into
HPLC System

Separation on Chiral
Stationary Phase (CSP)

UV Detector

Peak 1:
(R)-Enantiomer

 Shorter
Retention Time

Peak 2:
(S)-Enantiomer

 Longer
Retention Time

Click to download full resolution via product page

Diagram 2: Workflow for chiral separation via HPLC.

Significance in Drug Development
The stereochemistry of a molecule is paramount in drug development, as different enantiomers

of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Although

5-hydroxy-4-octanone is not itself a drug, it serves as a valuable chiral building block. The

ability to selectively synthesize or isolate one of its enantiomers allows for the construction of

more complex, stereochemically pure active pharmaceutical ingredients (APIs). This control
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over stereochemistry is a fundamental requirement of modern medicinal chemistry and is

mandated by regulatory agencies like the FDA.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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